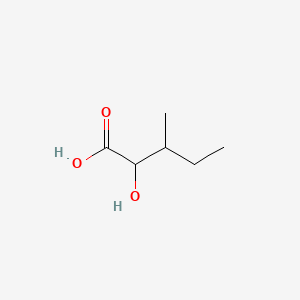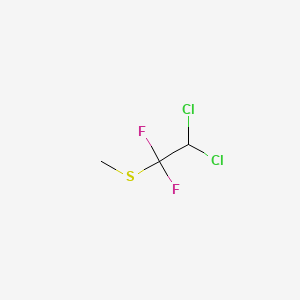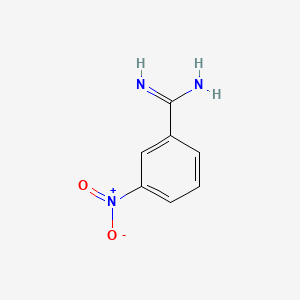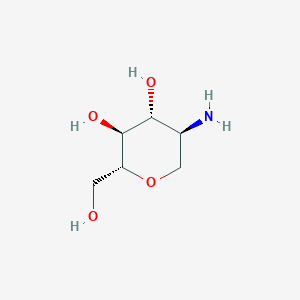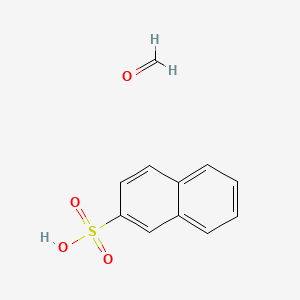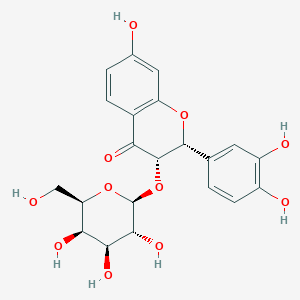
fustin 3-O-beta-D-galactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fustin 3-O-beta-D-galactoside is a flavanone glycoside that consists of fustin attached to a beta-D-galactosyl moiety at position 3 via a glycosidic linkage. It is a beta-D-galactoside, a monosaccharide derivative, a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It derives from a fustin.
Aplicaciones Científicas De Investigación
Enzymatic Interaction and Substrate Specificity
- β-Galactoside α-2-L-fucosyltransferase (FT3) Expression in Colon Adenocarcinoma: A study by Sun et al. (1995) found that the expression of β-galactoside α-2-L-fucosyltransferase, an enzyme associated with fucosylated lactoseries structures like Lewis b and H type 2, is significantly elevated in colon adenocarcinomas and tumor cell lines compared to normal colon mucosa.
- Substrate Specificity of Fucosyltransferases: A study by Lowary et al. (1994) explored the acceptor-substrate specificity of cloned α-(1→2) fucosyltransferase using structural analogues of octyl β-D-galactopyranoside. These substrates included modifications at different positions, revealing insights into the enzyme's specificity and potential inhibitor candidates.
Biosynthesis and Glycosylation
- Biosynthesis of Mammalian Glycoproteins: Research by Beyer et al. (1979) investigated the biosynthetic pathways for forming nonreducing terminal oligosaccharide sequences in mammalian glycoproteins. This study is significant in understanding the role of various glycosyltransferases, including β-galactoside α-1→2 fucosyltransferase, in glycoprotein synthesis.
Cancer Research
- GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase in Serum: Dicioccio et al. (1980) developed a method for determining GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase activity in human serum. This modified method could facilitate the study of α-2-L-fucosyltransferase, which might have implications in cancer research and diagnostics (Dicioccio, Barlow, & Matta, 1980).
Glycosyltransferase Inhibition
- Bisubstrate Analog Inhibitor for α(1----2)-fucosyltransferase: Palcic et al. (1989) synthesized a bisubstrate analog inhibitor for porcine submaxillary β-galactoside α(1----2)-fucosyltransferase, opening new avenues for specific glycosyltransferase inhibitors, crucial in various therapeutic and diagnostic applications (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).
Imaging and Detection Techniques
- In Vivo Imaging of β-galactosidase Activity: A study by Tung et al. (2004) demonstrated a method for in vivo imaging of β-galactosidase activity using a far-red fluorescent switch. This technique could be pivotal in tracking gene expression and enzyme activity in live animals (Tung, Zeng, Shah, Kim, Schellingerhout, & Weissleder, 2004).
Glycosylation in Human Cervical Epithelium
- Characterization of Glycosyltransferases in Human Cervical Epithelium: Scudder and Chantler (1981) characterized a β-galactoside α-2-L-fucosyltransferase in the human cervical epithelium, contributing to our understanding of glycoprotein synthesis in this tissue (Scudder & Chantler, 1981).
Propiedades
Nombre del producto |
fustin 3-O-beta-D-galactoside |
|---|---|
Fórmula molecular |
C21H22O11 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-14-16(27)17(28)18(29)21(31-14)32-20-15(26)10-3-2-9(23)6-13(10)30-19(20)8-1-4-11(24)12(25)5-8/h1-6,14,16-25,27-29H,7H2/t14-,16+,17+,18-,19-,20-,21+/m1/s1 |
Clave InChI |
QSWUCBJNTODEKO-PKOGLCCJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




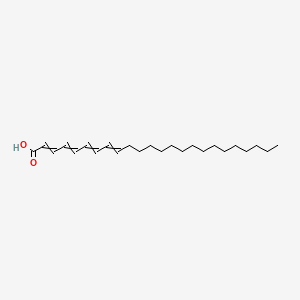
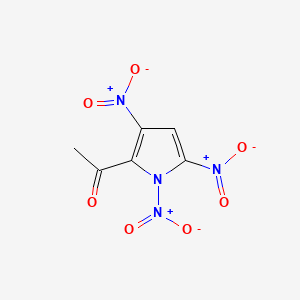
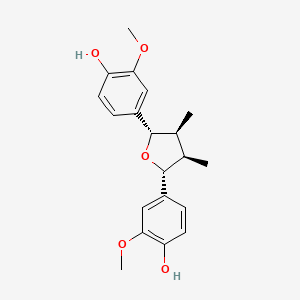
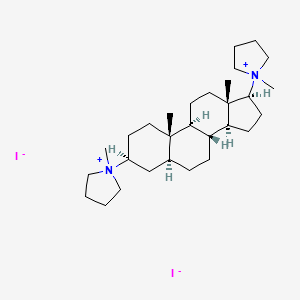
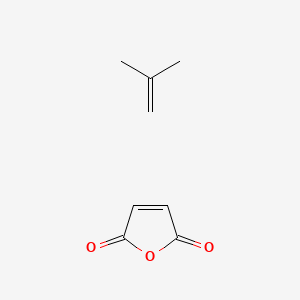
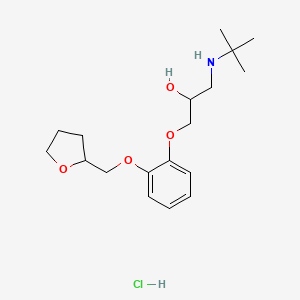
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
